molecular formula C17H19NO3 B4501818 N-[4-(2-methoxyethoxy)phenyl]-2-methylbenzamide

N-[4-(2-methoxyethoxy)phenyl]-2-methylbenzamide

Cat. No.: B4501818
M. Wt: 285.34 g/mol
InChI Key: NSSULJLZOFQQEC-UHFFFAOYSA-N
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Description

N-[4-(2-methoxyethoxy)phenyl]-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-methyl group and a 4-(2-methoxyethoxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methoxyethoxy)phenyl]-2-methylbenzamide typically involves the reaction of 4-(2-methoxyethoxy)aniline with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methoxyethoxy)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethoxy group can yield aldehydes or carboxylic acids, while nitration of the aromatic ring can produce nitro derivatives.

Scientific Research Applications

N-[4-(2-methoxyethoxy)phenyl]-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyethoxy)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-methoxyethoxy)phenyl]-4-methylbenzamide
  • N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide
  • 4-(2-methoxyethoxy)phenylboranediol

Uniqueness

N-[4-(2-methoxyethoxy)phenyl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[4-(2-methoxyethoxy)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-13-5-3-4-6-16(13)17(19)18-14-7-9-15(10-8-14)21-12-11-20-2/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSULJLZOFQQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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